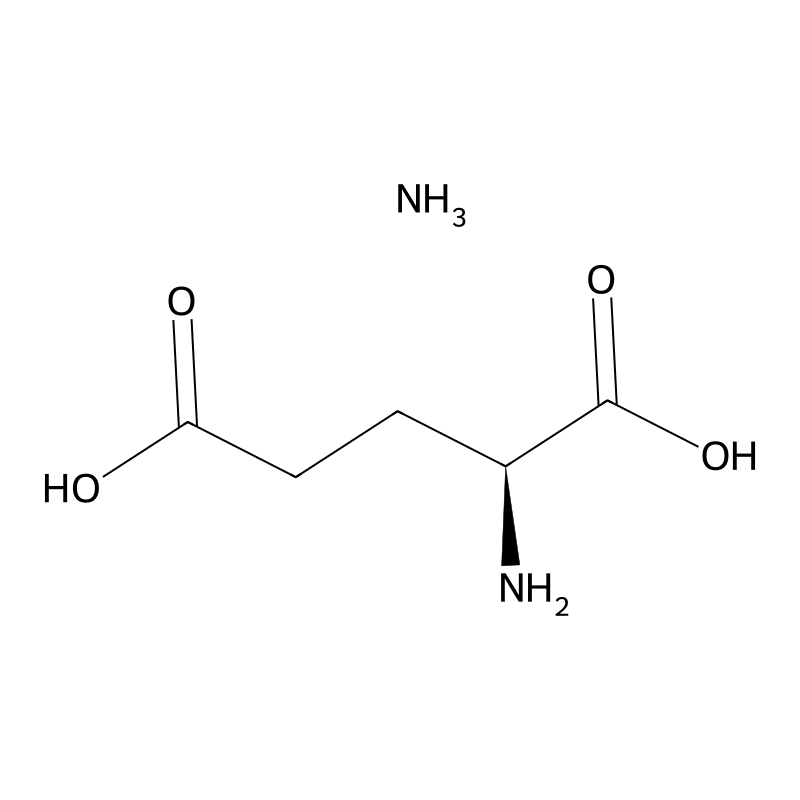

Monoammonium L-glutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Monoammonium L-glutamate (E624) is a lesser-known salt of the amino acid L-glutamic acid, commonly referred to as glutamate. While its primary use is as a low-sodium flavor enhancer in the food industry [], it also holds potential applications in various scientific research fields. This section explores some of these research applications:

Cell Culture and Protein Expression:

- Ammonium source for bacterial growth: Monoammonium L-glutamate can be used as a source of ammonium (NH4+) in cell culture media for specific bacteria like Corynebacterium glutamicum. This essential nutrient supports their growth and metabolic activity [].

- Protein expression systems: In cell-free protein synthesis systems using Escherichia coli, monoammonium L-glutamate can be included as an energy source for protein production []. This offers researchers a simplified and robust method for expressing specific proteins in vitro.

Neuroscience Research:

- Glutamate transport studies: Monoammonium L-glutamate, being a close relative of the neurotransmitter glutamate, can be used to investigate the transport mechanisms of glutamate in astrocytes, a type of glial cell in the brain []. This research contributes to understanding how glutamate signaling is regulated in the nervous system.

Other Applications:

- Phosphopeptide enrichment: In proteomics, monoammonium L-glutamate can be utilized in a technique called offline titanium dioxide (TiO2) column chromatography to enrich phosphopeptides from protein samples []. This helps researchers identify and analyze proteins that have undergone phosphorylation, a crucial cellular process involved in various cellular functions.

Monoammonium L-glutamate is a compound with the chemical formula . It is an ammonium salt derived from L-glutamic acid, classified as a flavor enhancer with the E number E624. This compound is commonly used in food products to enhance taste and is recognized for its umami flavor profile, similar to other glutamate derivatives like monosodium L-glutamate and monopotassium L-glutamate .

- Dehydration Reactions: Under thermal conditions, monoammonium L-glutamate may lose water molecules, leading to the formation of more complex compounds such as sodium pyroglutamate .

- Acid-Base Reactions: As an ammonium salt, it can react with strong acids or bases, affecting its solubility and stability in different pH environments.

Monoammonium L-glutamate exhibits several biological activities:

- Flavor Enhancement: It interacts with taste receptors, particularly those sensitive to umami flavors, thus enhancing the palatability of food products .

- Nutritional Role: As a source of glutamic acid, it plays a role in protein synthesis and serves as a neurotransmitter in the central nervous system, influencing cognitive functions .

- Safety Profile: Studies have shown that monoammonium L-glutamate is generally recognized as safe when consumed within established dietary limits .

The synthesis of monoammonium L-glutamate can be achieved through various methods:

- Neutralization Reaction: Reacting L-glutamic acid with ammonia or ammonium hydroxide leads to the formation of monoammonium L-glutamate.

- Fermentation Processes: Utilizing genetically modified strains of Corynebacterium glutamicum, which produce L-glutamic acid that can subsequently be converted into its ammonium salt form .

Monoammonium L-glutamate finds extensive applications across multiple sectors:

- Food Industry: Primarily used as a flavor enhancer in processed foods, snacks, and seasonings.

- Pharmaceuticals: Utilized in formulations for its flavoring properties and potential health benefits related to amino acids.

- Biotechnology: Employed in research settings as a reagent for various biochemical assays and studies.

Research on monoammonium L-glutamate has focused on its interactions with other compounds:

- Synergistic Effects: Studies indicate that combining monoammonium L-glutamate with other flavor enhancers can produce enhanced taste profiles beyond what each compound offers individually.

- Safety Evaluations: Investigations into its interactions with biological systems have concluded that it does not exhibit significant adverse effects when consumed within recommended amounts .

Monoammonium L-glutamate shares similarities with several other compounds derived from L-glutamic acid. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | E Number | Primary Use |

|---|---|---|---|

| Monoammonium L-glutamate | E624 | Flavor enhancer | |

| Monosodium L-glutamate | E621 | Flavor enhancer | |

| Monopotassium L-glutamate | E622 | Flavor enhancer | |

| Calcium di-L-glutamate | E623 | Flavor enhancer and nutrient | |

| Magnesium di-L-glutamate | E625 | Flavor enhancer and nutrient |

Uniqueness

Monoammonium L-glutamate is unique due to its specific ammonium ion content, which differentiates it from sodium and potassium salts. This affects its solubility and interaction with food matrices, making it particularly valuable in culinary applications where sodium reduction is desired.

Fermentation-Based Production

Fermentation-based production represents the predominant commercial method for monoammonium L-glutamate synthesis, accounting for approximately 2 million tons of global annual production [1]. This biotechnological approach has largely replaced chemical synthesis methods due to superior economic viability and environmental sustainability.

Microbial Strains and Optimization

The selection and optimization of microbial strains constitutes a critical foundation for efficient monoammonium L-glutamate production. Corynebacterium glutamicum remains the most widely utilized industrial microorganism, originally isolated by Japanese researchers in 1956 [2]. This gram-positive bacterium demonstrates exceptional capability for glutamate overproduction, with wild-type strains achieving yields of 80-120 g/L under optimal conditions [3].

Bacillus methanolicus strain MGA3 represents a thermotolerant alternative that secretes 59 g/L of L-glutamate in fed-batch methanol cultivations at 50°C [1]. This organism possesses unique characteristics including one glutamate dehydrogenase encoded by yweB and two glutamate synthases encoded by the gltAB operon and gltA2, distinguishing it from other bacilli species [1].

Alternative microbial systems include Brevibacterium divaricatum, Micrococcus glutamicus, and Pseudomonas reptilivora strains, which can be employed individually or in co-cultivation systems. Mixed culture approaches utilizing Corynebacterium glutamicum and Pseudomonas reptilivora have demonstrated enhanced production yields of 19.69 g/L under optimized conditions.

Recent investigations have identified Lactococcus lactis HY7803 as a promising glutamate producer, achieving 83.16 pmol/μL glutamic acid from glucose, with production increasing to 108.42 pmol/μL when supplemented with exogenous citrate [4]. The strain demonstrates superior amino acid production profiles compared to reference strains IL1403 and ATCC 7962.

Process Parameters

Fermentation parameters require precise control to achieve optimal monoammonium L-glutamate production. Temperature optimization typically ranges from 30-34°C, with industrial processes maintaining 32-34°C for maximum enzymatic activity while preserving cell viability [5] [6] [7]. pH control between 7.0-7.5 is essential for enzyme function and cellular permeability, with pH 7.2 representing the optimal value for most industrial strains [6] [7].

Dissolved oxygen concentration significantly impacts glutamate production, with optimal levels maintained between 20-40% saturation [8]. A balanced metabolic control strategy utilizing respiratory quotient monitoring has demonstrated superior results, achieving glutamate concentrations of 101.6 g/L while minimizing lactate accumulation to 0.11 g/L [8].

Biotin limitation serves as a crucial trigger for glutamate excretion, with concentrations typically restricted to 2-30 μg/L [5]. This limitation increases cell membrane permeability and redirects metabolic flux toward glutamate production. Glucose concentration ranges from 50-100 g/L, with 80 g/L representing the optimal balance between carbon source availability and osmotic stress [5] [7].

Aeration and agitation parameters require careful optimization, with aeration rates of 0.5-1.5 vvm and agitation speeds of 120-400 rpm providing adequate oxygen transfer while maintaining cell integrity [5] [9]. The fermentation duration typically extends 48-96 hours, with 72 hours representing the optimal timeframe for maximum productivity [5].

Scale-up Considerations

Scale-up from laboratory to industrial production presents significant technical challenges that must be systematically addressed. Mixing efficiency becomes increasingly complex in large-scale reactors, requiring multiple impellers and sophisticated baffle designs to achieve uniform mixing times below 10 seconds [10]. Oxygen transfer rates must be maintained above 200 h⁻¹ through optimized aeration systems and sparger configurations [10].

Heat transfer considerations become critical at industrial scale, necessitating cooling coils and heat exchangers to maintain temperature uniformity within ±0.5°C [10]. Mass transfer limitations can create nutrient gradients exceeding 5%, requiring computational fluid dynamics modeling to optimize reactor design [10].

Foam control systems must limit foam height to less than 20% of reactor volume through antifoam agents and mechanical defoamers [10]. Instrumentation requirements expand to include advanced sensors and SCADA systems for real-time monitoring and control [10].

Contamination risk management necessitates comprehensive cleaning-in-place and sterilization-in-place systems to achieve sterility assurance levels of 10⁻⁶ [10]. Energy consumption optimization through energy-efficient designs and heat recovery systems becomes economically essential at industrial scale [10].

Chemical Synthesis Routes

Chemical synthesis of monoammonium L-glutamate involves the neutralization of L-glutamic acid with ammonium hydroxide in aqueous solution . This direct approach provides a controlled method for producing the compound with high purity and consistency.

The reaction proceeds through the following mechanism:

L-glutamic acid + NH₄OH → NH₄C₅H₈NO₄ + H₂O

The synthesis process requires careful pH control to ensure complete neutralization while preventing decomposition of the amino acid structure. The reaction is typically conducted at ambient temperature with gradual addition of ammonium hydroxide until reaching neutral pH .

Industrial chemical synthesis may employ alternative ammonium sources, including ammonium carbonate or ammonium bicarbonate, depending on specific purity requirements and downstream processing considerations. The resulting solution undergoes concentration and crystallization to obtain the final product in crystalline form .

Purification and Crystallization Techniques

Purification of monoammonium L-glutamate from fermentation broth requires multiple processing steps to achieve the required purity levels. Ion exchange chromatography represents the primary purification method, utilizing basic anion exchange resins to separate glutamate ions from contaminating substances [12] [13].

The purification process involves contacting the fermentation broth containing monoammonium glutamate with basic anion exchange resins of medium to high strength (pKa ≥ 8). The glutamate anions attach to the resin while ammonia is released in solution, enabling effective separation from cellular debris and metabolic byproducts [12] [13].

Crystallization techniques for monoammonium L-glutamate focus on achieving high purity (≥98%) and uniform crystal size distribution. Continuous crystallization methods utilizing slug flow reactors have demonstrated superior control over crystal morphology, producing L-glutamic acid crystals with average sizes ranging from 19-37 μm [14] [15].

The crystallization process requires careful control of supersaturation levels and residence time to ensure formation of the desired α-crystalline form with uniform size distribution. Temperature control at ambient conditions (20-25°C) and controlled cooling rates prevent formation of undesirable β-form crystals [14] [15].

Membrane-based purification techniques offer advantages for continuous processing and reduced chemical consumption. Nanofiltration membranes with high selectivity achieve over 97% product purity while ensuring recovery of more than 95% of the product [16]. This approach eliminates the need for harsh chemicals and phase changes associated with traditional purification methods [16].

Industrial Production Processes

Conversion from Monosodium Glutamate

Industrial conversion of monosodium glutamate to monoammonium L-glutamate provides an established pathway for commercial production. The process involves treating monosodium glutamate solutions with ammonium-based reagents under controlled conditions to achieve cation exchange.

The conversion process typically employs ammonium chloride or ammonium sulfate solutions at controlled pH and temperature conditions. Ion exchange resins may be utilized to facilitate the conversion while maintaining product purity. The resulting monoammonium glutamate solution undergoes concentration and crystallization to obtain the final product [12] [13].

Alternative conversion methods utilize acid-base neutralization reactions, where monosodium glutamate is first converted to glutamic acid through acidification, followed by neutralization with ammonium hydroxide. This approach provides greater control over the final product composition and purity [12].

Direct Fermentation Methods

Direct fermentation methods for monoammonium L-glutamate production utilize ammonia or ammonium-based compounds as both nitrogen source and pH control agent during fermentation. This approach eliminates the need for post-fermentation conversion steps and reduces overall process complexity.

The direct fermentation process maintains fermentation pH using ammonia water or ammonium hydroxide, resulting in natural formation of monoammonium glutamate as the primary product. Corynebacterium glutamicum strains adapted for high ammonium tolerance demonstrate superior performance in these systems [17].

Process optimization involves careful control of ammonia addition rates to maintain optimal pH while preventing inhibitory effects on microbial growth. The fermentation typically proceeds for 34-36 hours, with continuous monitoring of dissolved oxygen and respiratory quotient to ensure optimal metabolic flux toward glutamate production [17].

Membrane-integrated hybrid reactor systems represent advanced direct fermentation approaches, achieving continuous production rates of 8.4 g/L/h while maintaining product purity above 97% [16]. These systems integrate conventional fermentation with downstream membrane separation, enabling continuous product withdrawal and substrate recycling [16].

Sustainability Aspects of Production Methods

Sustainability considerations in monoammonium L-glutamate production encompass environmental impact reduction, resource efficiency, and waste minimization. Life cycle assessment studies indicate that fermentation-based production demonstrates superior environmental performance compared to chemical synthesis methods [18] [19].

Carbon footprint analysis reveals that monosodium glutamate production (from which monoammonium glutamate can be derived) generates 3.14 × 10³ kg CO₂ equivalent per ton of product, with 32.92% attributed to extraction and refinement processes [20]. Glutamate fermentation contributes 23.35% of the total carbon footprint, highlighting opportunities for process optimization [20].

Resource utilization improvements focus on renewable feedstock utilization, with waste bread and agricultural residues demonstrating potential as cost-effective carbon sources [21]. Enzymatic hydrolysis of waste bread increases reducing sugar concentration from 1.285 g/L to 123.282 g/L, providing viable substrates for fermentation [21].

Waste minimization strategies include ammonia recovery and recycling systems, which capture volatile ammonia from fermentation processes for reuse in subsequent production cycles [12] [13]. This approach reduces raw material consumption and minimizes environmental emissions.

Energy efficiency improvements through process intensification and membrane integration demonstrate potential for significant energy savings. Membrane-integrated systems eliminate energy-intensive phase changes and reduce heat requirements for downstream processing [16].

Green chemistry principles guide the development of cleaner production technologies, emphasizing reduced solvent usage, elimination of hazardous reagents, and implementation of closed-loop systems. These approaches contribute to overall process sustainability while maintaining economic viability [18].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Related CAS

Other CAS

Wikipedia

Use Classification

Food Additives -> FLAVOUR_ENHANCER; SALT_SUBSTITUTE; -> JECFA Functional Classes